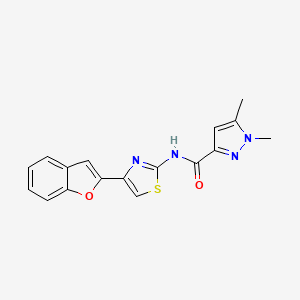

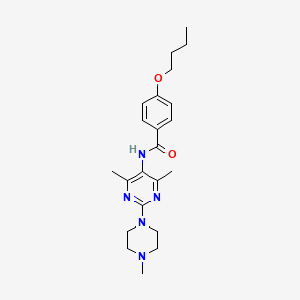

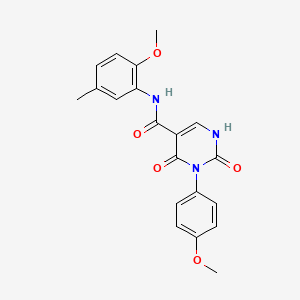

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1H-1,2,3-triazole moiety . The 1H-1,2,3-triazole moiety is a well-known biologically active pharmacophore . It plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs is characterized by the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring . This structure contributes to the overall activity of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the Suzuki–Miyaura cross-coupling reaction . This reaction is carried out in an aqueous medium .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole analogs are characterized by their NMR and FT-IR spectra . The compounds are also evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .科学的研究の応用

Pharmaceutical Applications

1,2,3-triazoles are significant heterocycles that exhibit broad biological activities . They are used in the design and synthesis of many medicinal compounds . For example, they have been used in the development of drugs like ketoconazole and fluconazole .

Antimicrobial Applications

Compounds containing a triazole structure have shown antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Anti-inflammatory Applications

1,2,3-triazoles have been used in the development of anti-inflammatory drugs . Their unique structure allows them to interact with various biological targets, making them effective in treating inflammation .

Anticancer Applications

1,2,3-triazoles have shown anticancer activities . They have been used in the development of anticancer drugs like Letrozole, Anastrozole, and Vorozole .

Antiviral Applications

1,2,3-triazoles have been used in the development of antiviral drugs . For example, Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, contains a 1,2,3-triazole core .

Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic processes .

Polymer Chemistry

1,2,3-triazoles have been used in polymer chemistry . Their ability to form strong bonds and their high stability make them ideal for use in the creation of various polymers .

Material Chemistry

1,2,3-triazoles have important application value in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

作用機序

Target of Action

Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .

Mode of Action

It’s known that 1h-1,2,3-triazole analogs can interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can lead to changes in the target protein’s conformation and function, potentially affecting cellular processes.

Biochemical Pathways

Compounds with a similar 1h-1,2,3-triazole structure have been reported to inhibit the function of hsp90 . This inhibition can lead to the degradation of client proteins by the ubiquitin–proteasome pathway , affecting various cellular processes.

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as 1h-1,2,3-triazole analogs, have been studied . These studies can provide insights into the potential bioavailability of the compound.

Result of Action

Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit anti-proliferative activities, particularly against certain cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can affect the stability and efficacy of similar compounds .

将来の方向性

The future directions in the research of 1H-1,2,3-triazole analogs could involve the design and synthesis of new derivatives with enhanced biological activities . Furthermore, the development of more effective synthetic methods and the exploration of new applications in pharmaceuticals and agrochemicals could also be potential areas of future research .

特性

IUPAC Name |

N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTIPWCRRSOKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)

![1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2446698.png)